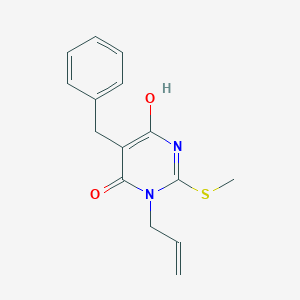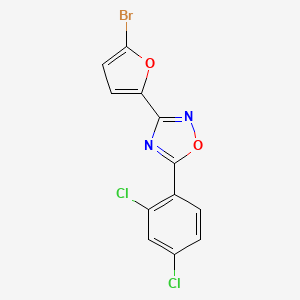![molecular formula C19H21ClN4 B6136321 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6136321.png)
2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . For example, through the uracil ring-opening induced by 24 and a later loss of a methylurea molecule, the 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine 26 is produced .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the specific compound. For example, one compound was found to have IR values of 3314, 3246, and 3183 (NH 2 and N H), 2212 (C N), 1658 cm −1 (C O) .作用机制
Target of Action
The primary target of 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound inhibits CDK2, thereby interfering with the normal cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway. This results in the disruption of normal cell division, leading to cell death or apoptosis . The compound’s action on the CDK2 pathway has a downstream effect of inhibiting tumor cell proliferation .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
实验室实验的优点和局限性
2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has several advantages and limitations for lab experiments. One advantage is its potential applications in various fields of scientific research, including anti-inflammatory, antitumor, and antiviral studies. Another advantage is the availability of different synthesis methods that can be optimized to obtain high yields and purity. However, one limitation is the potential toxicity of this compound, which requires careful handling and disposal.
未来方向
There are several future directions for the study of 2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine. One direction is the optimization of the synthesis method to obtain higher yields and purity. Another direction is the study of the structure-activity relationship of this compound to identify more potent analogs. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, including inflammation, cancer, and viral infections.
合成方法
2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has been synthesized using different methods, including the reaction of 4-chlorophenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of piperidine as a catalyst. Other methods include the reaction of 4-chlorophenylhydrazine with 3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde in the presence of piperidine as a catalyst. The synthesis of this compound has been optimized to obtain high yields and purity.
科学研究应用
2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antiviral activities. This compound has been shown to inhibit the activity of various enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. It has also been shown to inhibit the replication of the hepatitis C virus (HCV) and the human immunodeficiency virus (HIV).
安全和危害
生化分析
Biochemical Properties
2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other kinases and signaling proteins, modulating their activity and influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting CDK2 and other kinases involved in cell proliferation . This leads to a decrease in cell viability and an increase in programmed cell death. Furthermore, this compound affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, altering gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest. Additionally, this compound can modulate the activity of other kinases and transcription factors, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity for extended periods . Degradation products may form over time, potentially affecting its efficacy. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and tumor sites. Its localization and accumulation are influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy.
属性
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c1-13-12-17(23-10-4-3-5-11-23)24-19(21-13)14(2)18(22-24)15-6-8-16(20)9-7-15/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIBOHFLVXAXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6136260.png)

![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6136270.png)
![2,4,5-trichloro-6-{2-[1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B6136276.png)

![2-(4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-cyclopentyl-2-piperazinyl)ethanol](/img/structure/B6136298.png)
![methyl 4-{[2-({[4-(3-pyridinyloxy)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6136305.png)

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6136310.png)
![3-[(3-methoxyphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6136312.png)
![1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
![ethyl 4-{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6136325.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-chloro-6-ethoxyphenoxy)acetic acid](/img/structure/B6136326.png)